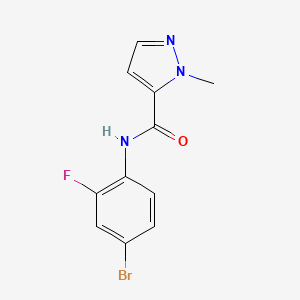

N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide

Vue d'ensemble

Description

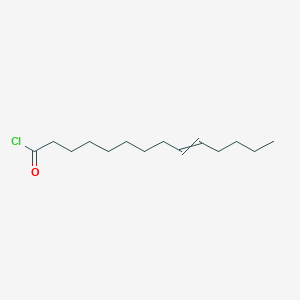

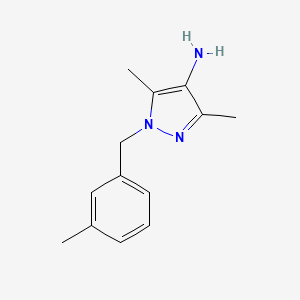

“N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide” is a chemical compound. Based on its name, it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This compound also has a carboxamide group, a bromine atom, and a fluorine atom attached to the phenyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, “4-Bromo-2-fluorobiphenyl”, a similar compound, has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and is insoluble in water .Applications De Recherche Scientifique

Synthesis and Radiotracer Applications

- A study demonstrated the synthesis of radiolabeled compounds through nucleophilic displacement, including a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain via positron emission tomography (PET). This showcases the feasibility of utilizing similar chemical structures in the synthesis of radiotracers for neuroimaging (Katoch-Rouse & Horti, 2003).

Chemical Synthesis and Biological Activities

- Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. This illustrates the potential of structurally related compounds for therapeutic applications, particularly in cancer treatment (Schroeder et al., 2009).

Pteridine and Pyrazole Derivatives

- The conversion of 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-one derivatives highlights a methodological approach for synthesizing compounds with potential biological activities. These methods could be relevant for the synthesis and application of the target compound in scientific research (Albert, 1979).

Fungicidal Activity

- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of systemic fungicides, demonstrates the fungicidal potential of pyrazole derivatives. This suggests avenues for the development of new fungicides based on the structural framework of the target compound (Huppatz, 1985).

Mécanisme D'action

Target of Action

The primary targets of this compound are vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases . These targets play crucial roles in cell proliferation, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

This compound acts as an ATP mimetic small molecule, inhibiting the tyrosine kinase activity of its targets . By binding to the ATP-binding sites of these receptors, it prevents the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and angiogenesis, and induces apoptosis in cancer cells .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It inhibits the VEGFR-2 mediated pathway, which is primarily involved in angiogenesis . It also blocks the EGFR pathway, which is crucial for cell proliferation and survival . Additionally, it inhibits the RET signaling pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in preclinical models. It is well tolerated as a single agent at daily doses ≤300 mg . The compound is extensively distributed to tissues in a dose-dependent manner . The compound undergoes metabolism, with N-desmethyl-ZD6474 being the most prominent metabolite, but this still accounted for less than 2% of the total amount of the compound present .

Result of Action

The inhibition of the aforementioned pathways by this compound leads to a decrease in tumor growth and progression. It achieves this by reducing cell proliferation, inducing apoptosis in cancer cells, and inhibiting angiogenesis . These effects have been observed in preclinical models, and the compound is currently undergoing Phase III evaluation for the treatment of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes in the tumor microenvironment can affect the compound’s metabolism, potentially influencing its efficacy and stability .

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLYRPHZNYHJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3175034.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B3175035.png)

![6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3175044.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3175054.png)

![4-{4-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]phenyl}morpholine](/img/structure/B3175070.png)

![4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3175072.png)